

Technical Support Center: The Effect of I2959 Concentration on Cell Viability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: I2959

Cat. No.: B025239

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the photoinitiator **I2959** (Irgacure 2959) and its impact on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is **I2959** and why is it used in cell culture experiments?

A1: **I2959**, also known as Irgacure 2959, is a photoinitiator commonly used in biomedical applications like 3D bioprinting and hydrogel formation.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a water-soluble compound that, upon exposure to ultraviolet (UV) light (typically around 365 nm), generates free radicals. [\[1\]](#)[\[2\]](#)[\[3\]](#) These free radicals then initiate the polymerization of photosensitive biomaterials, such as gelatin methacrylate (GelMA) or poly(ethylene glycol) diacrylate (PEGDA), to form a stable hydrogel scaffold for cell encapsulation and tissue engineering.[\[2\]](#)[\[4\]](#)

Q2: How does **I2959** concentration affect cell viability?

A2: The concentration of **I2959** is a critical factor influencing cell viability. Generally, there is an inverse relationship: as the concentration of **I2959** increases, cell viability tends to decrease.[\[4\]](#) [\[5\]](#)[\[6\]](#) This is primarily due to the cytotoxic nature of the free radicals produced during photopolymerization.[\[5\]](#) At low concentrations, **I2959** can be well-tolerated by many cell types, but higher concentrations can lead to significant cell death.[\[5\]](#)[\[7\]](#)

Q3: What is a generally safe concentration range for **I2959** in cell-laden hydrogels?

A3: A generally accepted cytocompatible concentration of **I2959** is typically below 0.05% (w/v).

[8] Some studies have shown good cell survival at concentrations up to 0.1% (w/v), depending on the cell type and experimental conditions.[9] However, it is crucial to optimize the concentration for each specific cell line and application, as sensitivity can vary.[7]

Q4: Besides concentration, what other factors can influence the cytotoxic effect of **I2959**?

A4: Several factors can modulate the impact of **I2959** on cell viability:

- UV Exposure Time and Intensity: Longer exposure times and higher intensities of UV light can lead to a greater number of free radicals, increasing cytotoxicity.[2]
- Cell Type: Different cell lines exhibit varying sensitivities to **I2959**.[7] For instance, human mesenchymal stem cells (hMSCs) have shown higher sensitivity compared to L929 mouse fibroblasts.[8]
- Solvent: **I2959** is often dissolved in solvents like methanol or DMSO before being added to an aqueous solution.[1][3][10] These solvents can have their own cytotoxic effects, so it is important to include appropriate solvent controls in your experiments.
- Presence of Antioxidants: The addition of antioxidants, such as ascorbic acid, has been shown to mitigate the cytotoxic effects of the free radicals generated by **I2959**.[5]

Q5: Are there any alternatives to **I2959**?

A5: Yes, other photoinitiators are available, and their suitability depends on the specific application. A common alternative is lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).[4] [11] LAP is often considered more biocompatible than **I2959**, especially at higher concentrations, and can be activated by visible light, which is less damaging to cells than UV light.[11]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low cell viability after photopolymerization	I2959 concentration is too high.	Decrease the I2959 concentration. Titrate to find the optimal concentration that allows for hydrogel crosslinking while maintaining high cell viability.
UV exposure time or intensity is excessive.		Reduce the UV exposure time and/or intensity. Ensure the UV source provides a uniform and calibrated output.
The cell type is particularly sensitive to I2959 or UV light.		Consider using a more robust cell line if possible. Alternatively, explore using a more biocompatible photoinitiator like LAP.
Cytotoxicity from the solvent used to dissolve I2959.		Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent. Use the lowest possible volume of the solvent.
Incomplete or weak hydrogel crosslinking	I2959 concentration is too low.	Gradually increase the I2959 concentration. Be mindful of the potential impact on cell viability.
Insufficient UV exposure.		Increase the UV exposure time or intensity. A higher concentration of the polymer may also require more UV energy to crosslink.

The absorbance spectrum of I2959 does not match the UV lamp's wavelength.	Ensure your UV lamp emits light at or near the peak absorbance of I2959 (~365 nm). [1] [3]	
Inhibition of polymerization by oxygen.	Perform the crosslinking procedure in a low-oxygen environment if possible (e.g., in a nitrogen-purged chamber).	
Inconsistent results between experiments	Inaccurate preparation of I2959 solution.	Prepare fresh I2959 solutions for each experiment. Ensure it is fully dissolved and protected from light before use. [5]
Variability in cell seeding density.	Maintain a consistent cell seeding density across all experiments.	
Fluctuations in UV lamp output.	Regularly check and calibrate the UV lamp's intensity.	

Data Presentation

The following table summarizes quantitative data on the effect of **I2959** concentration on the viability of various cell types as reported in the literature.

Cell Type	I2959 Concentration (% w/v)	UV Exposure	Relative Cell Viability (%)	Reference
Human Aortic Smooth Muscle Cells (HASMCs)	0.01	5 min	~103	[5]
	0.02	5 min	~85	[5]
	0.04	5 min	~76 (at 1 min UV)	[5]
	0.08	5 min	Not specified	[5]
	0.16	5 min	~25	[5]
3T3 Fibroblasts & Bovine Chondrocytes (in GelMA)	0.3	Not specified	Good	[4][6][12]
	0.5	Not specified	Good	[4][6][12]
	0.7	30-60 min	6-80 (viability decreased with printing time)	[13]
	0.9	60 min	Almost zero	[13]
Human Mesenchymal Stem Cells (hMSCs)	0.05	Increasing UVA1 doses	Significantly lower than L929 cells	[8]
	0.5	Increasing UVA1 doses	Significantly lower than L929 cells	[8]
HN4 cells	≤ 0.1 (≤ 1 mg/ml)	No UV	Tolerated	[14]
> 0.1 (> 1 mg/ml)	No UV	Concentration- dependent		[14]

decrease

Note: "Relative Cell Viability" is often compared to a control group without **I2959** and/or UV exposure. The experimental conditions (e.g., UV intensity, cell density, specific viability assay) can vary between studies.

Experimental Protocols

Detailed Methodology: Assessing the Effect of **I2959** Concentration on Cell Viability

This protocol outlines a typical experiment to determine the cytotoxicity of **I2959** on a specific cell line when used for hydrogel photopolymerization.

1. Materials:

- Cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Photo-crosslinkable hydrogel precursor (e.g., GelMA, PEGDA)
- **I2959** photoinitiator
- Sterile, light-protected microcentrifuge tubes
- UV lamp with a specified wavelength (e.g., 365 nm) and calibrated intensity
- Sterile 96-well plates
- Cell viability assay kit (e.g., Live/Dead, PrestoBlue, WST-1)
- Microplate reader or fluorescence microscope

2. Preparation of **I2959** Stock Solution:

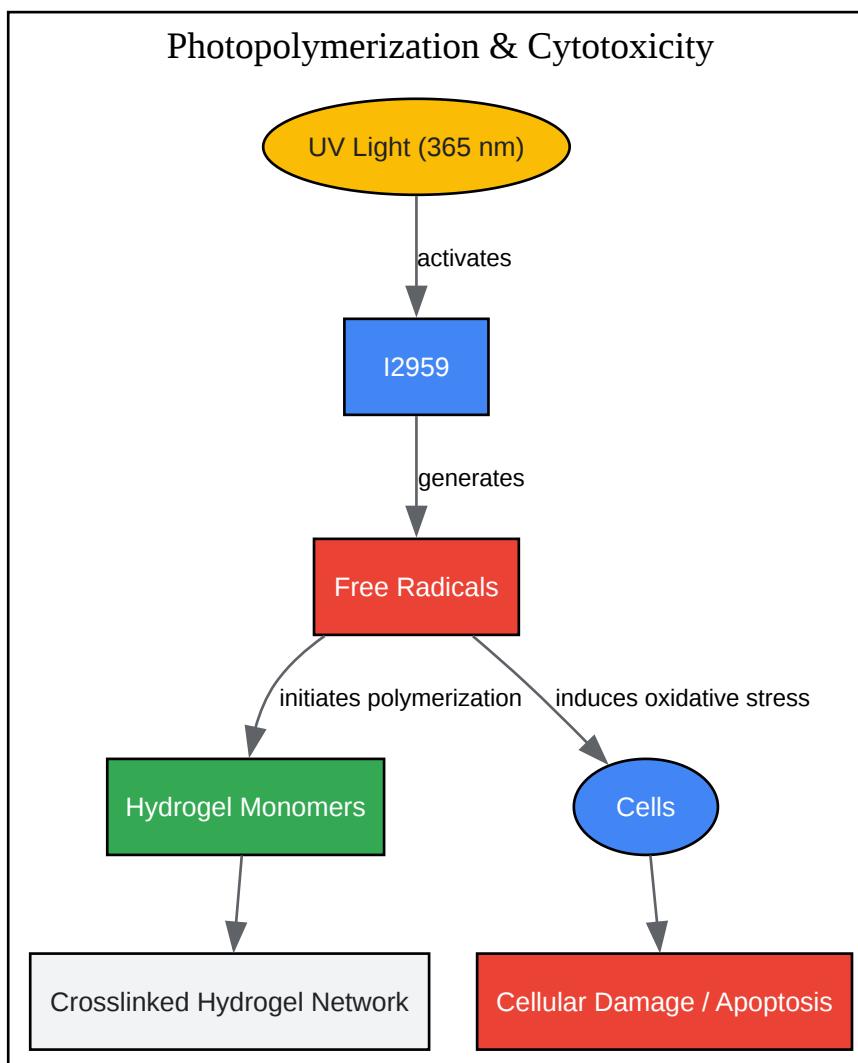
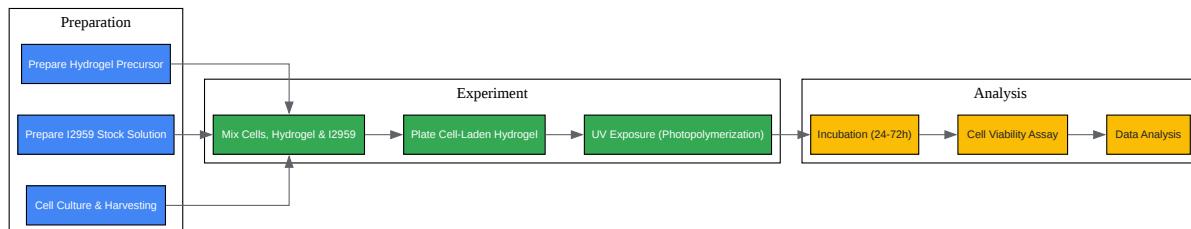
- In a sterile, light-protected tube, dissolve **I2959** powder in a suitable solvent (e.g., sterile PBS, methanol, or DMSO) to create a stock solution (e.g., 1% w/v).
- Ensure complete dissolution. This may require vortexing or gentle warming.
- Sterile-filter the stock solution using a 0.22 μ m syringe filter.
- Store the stock solution protected from light at 4°C.

3. Experimental Setup:

- Culture cells to ~80-90% confluence.
- Harvest the cells using trypsin-EDTA and resuspend them in complete culture medium to obtain a single-cell suspension.
- Count the cells and adjust the concentration to the desired seeding density.
- Prepare the hydrogel precursor solution according to the manufacturer's instructions.
- Create a series of hydrogel solutions with varying final concentrations of **I2959** (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1% w/v) by adding the appropriate volume of the **I2959** stock solution. Also, prepare a control group with the hydrogel precursor and cells but no **I2959**.
- Mix the cell suspension with each hydrogel-**I2959** solution at a defined ratio.

4. Photopolymerization:

- Pipette a specific volume of each cell-laden hydrogel solution into the wells of a 96-well plate.
- Expose the plate to UV light for a predetermined time and at a fixed intensity.
- After crosslinking, add pre-warmed complete culture medium to each well.



5. Cell Viability Assessment:

- Incubate the hydrogels for a desired period (e.g., 24, 48, or 72 hours).
- At each time point, perform a cell viability assay according to the manufacturer's protocol.
- For Live/Dead assays, visualize the cells under a fluorescence microscope and quantify the percentage of live and dead cells.
- For metabolic assays (like PrestoBlue or WST-1), measure the absorbance or fluorescence using a microplate reader.
- Normalize the results to the control group (0% **I2959**) to determine the relative cell viability.

6. Data Analysis:

- Calculate the mean and standard deviation for each experimental group.
- Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in cell viability between the different **I2959** concentrations.
- Plot the relative cell viability as a function of **I2959** concentration.

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cellink.com [cellink.com]
- 2. mdpi.com [mdpi.com]
- 3. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 4. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. (2020) | Heqi Xu | 103 Citations [scispace.com]
- 5. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review on cell damage, viability, and functionality during 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- To cite this document: BenchChem. [Technical Support Center: The Effect of I2959 Concentration on Cell Viability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025239#effect-of-i2959-concentration-on-cell-viability\]](https://www.benchchem.com/product/b025239#effect-of-i2959-concentration-on-cell-viability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com